molecular formula C14H21NO2 B2847772 Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate CAS No. 2248357-96-0

Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate

Cat. No.: B2847772
CAS No.: 2248357-96-0
M. Wt: 235.327
InChI Key: VOKLOLNDTUFCHA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate ( 1532807-04-7) is a chemical building block of interest in organic synthesis and pharmaceutical research . This compound features a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol . Its structure contains both a reactive aromatic amine group and a tert-butyl ester, making it a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry. The primary research application of this compound is as a key synthon in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. The 4-aminophenyl moiety is a common pharmacophore found in molecules targeting a range of biological pathways. The tert-butyl ester group serves as a protected carboxylic acid, which can be readily deprotected under mild acidic conditions to liberate the free acid for further derivatization, such as amide bond formation . The methyl substitution on the propanoate chain adds steric and electronic influences that can fine-tune the properties of the final molecule. Researchers utilize this compound in the synthesis of potential drug candidates, where it may be incorporated to modulate properties like solubility, metabolic stability, and binding affinity. As with all such intermediates, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions, such as in a dark place under an inert atmosphere at 2-8°C, are recommended to maintain its stability and purity .

Properties

IUPAC Name

tert-butyl 3-(4-aminophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(13(16)17-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKLOLNDTUFCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-(4-aminophenyl)-2-methylpropanoic acid (1.0 equiv) is refluxed with tert-butanol (5.0 equiv) in toluene under Dean-Stark conditions to remove water. Catalytic PTSA (0.1 equiv) achieves 85–90% conversion within 6–8 hours. Excess tert-butanol ensures equilibrium shifts toward ester formation, while anhydrous conditions prevent hydrolysis.

Table 1: Esterification Catalysts and Yields

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
H2SO4 Toluene 110 8 78
PTSA Toluene 110 6 89
Amberlyst-15 THF 80 12 72

Challenges and Solutions

The primary limitation lies in the sensitivity of the 4-aminophenyl group to acidic conditions, which can lead to undesired side reactions such as protonation or oxidation. To mitigate this, recent protocols substitute strong acids with heterogeneous catalysts like Amberlyst-15, reducing exposure times and improving selectivity.

Alkylation of β-Ketoester Intermediates

An alternative approach involves the alkylation of tert-butyl acetoacetate with 4-nitrobenzyl bromide, followed by nitro reduction to the amine. This two-step sequence avoids direct handling of the amine group during ester formation.

Alkylation Step

Tert-butyl acetoacetate undergoes C-alkylation with 4-nitrobenzyl bromide in the presence of sodium hydride (NaH) as a base. The reaction proceeds via enolate formation, with DMF or THF as solvents:

$$
\text{tert-butyl acetoacetate} + \text{4-nitrobenzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{tert-butyl 3-(4-nitrophenyl)-2-methylpropanoate}
$$

Table 2: Alkylation Conditions and Outcomes

Base Solvent Temperature (°C) Time (h) Yield (%)
NaH DMF 0 → 25 4 76
KOtBu THF -78 → 25 6 68
LDA Ether -78 2 82

Nitro Reduction

The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol. Quantitative conversion is achieved within 3 hours at 25°C:

$$
\text{tert-butyl 3-(4-nitrophenyl)-2-methylpropanoate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}
$$

Enantioselective Synthesis via Chiral Auxiliaries

For applications requiring enantiopure product, asymmetric synthesis routes employ chiral catalysts or auxiliaries. The Evans oxazolidinone methodology is particularly effective, achieving >95% enantiomeric excess (ee).

Evans Aldol Reaction

The protocol involves:

  • Formation of a chiral oxazolidinone enolate from tert-butyl propionate.
  • Aldol addition to 4-nitrobenzaldehyde.
  • Reductive cleavage of the auxiliary and nitro reduction.

Key Data :

  • Catalyst: (S)-4-Benzyl-2-oxazolidinone
  • Solvent: CH2Cl2
  • Yield: 88% over three steps
  • ee: 97%

Industrial-Scale Production and Process Optimization

Industrial methods prioritize cost efficiency and scalability. A patented continuous-flow system achieves 92% yield by integrating esterification and hydrogenation in a single reactor. Key parameters include:

  • Residence time: 30 minutes
  • Pressure: 10 bar (H2)
  • Catalyst: Pd/Al2O3

Analytical Characterization and Quality Control

Critical analytical data for the final product include:

  • 1H NMR (CDCl3): δ 1.42 (s, 9H, tert-butyl), 2.58 (q, 1H, CH(CH3)), 3.12 (d, 2H, CH2), 6.65 (d, 2H, ArH), 7.12 (d, 2H, ArH).
  • HPLC Purity : >99% (C18 column, 70:30 MeOH:H2O).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituent(s) Functional Group Modifications
Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate (Target) 4-aminophenyl, methyl Ester, primary amine
Tert-butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate 3-CF₃, diphenylmethyleneamino Trifluoromethyl (electron-withdrawing), imine
Tert-butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate 4-CF₃ benzyl Trifluoromethyl, benzyl-amine
Tert-butyl 2-((4-aminophenyl)thio)propanoate 4-aminophenylthio Thioether linkage (vs. ester)
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate Boronate ester (dioxaborolane) Boron-containing, Suzuki coupling-ready

Key Observations :

  • Electron Effects : The trifluoromethyl group (CF₃) in and enhances electrophilicity and metabolic stability compared to the target’s electron-donating NH₂ group .
  • Linker Flexibility : The thioether in introduces sulfur, which may improve lipophilicity but reduce hydrolytic stability compared to the target’s ester .
  • Synthetic Utility : The boronate ester in enables cross-coupling reactions, a feature absent in the target compound .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₁₄H₂₁NO₂ 235.33 High solubility in polar aprotic solvents
Tert-butyl 2-((4-aminophenyl)thio)propanoate () C₁₃H₁₉NO₂S 253.36 Increased lipophilicity (logP ~2.8)
Tert-butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate () C₁₇H₂₇NO₃ 293.40 Lower acidity (pKa ~9.5 due to methoxy)
Tert-butyl 3-(4-(dioxaborolan-2-yl)phenyl)propanoate () C₁₉H₂₉BO₄ 332.24 Boron-mediated reactivity (e.g., Suzuki)

Key Findings :

  • The target compound’s lower molecular weight (235.33 g/mol) compared to (293.40 g/mol) may enhance membrane permeability in drug delivery .
  • The boronate ester () has a higher density (1.03 g/cm³) due to boron’s atomic weight, influencing crystallization behavior .
Table 3: Reactivity and Use Cases
Compound Name Key Reactivity Applications
This compound Amine conjugation (e.g., PROTACs) Drug intermediates, PROTAC linkers
Tert-butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate Imine stabilization Fluorinated bioactive molecules
Tert-butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate () Ether hydrolysis Peptide mimetics, prodrugs
Tert-butyl 3-(4-(dioxaborolan-2-yl)phenyl)propanoate Suzuki-Miyaura cross-coupling Polymer chemistry, bioconjugation

Critical Insights :

  • The target’s 4-aminophenyl group enables site-specific modifications, such as coupling with carboxylic acids or electrophiles, as seen in PROTAC synthesis () .
  • ’s dimethoxyethylamino group provides a hydrophilic spacer, contrasting with the target’s hydrophobic tert-butyl and methyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate to achieve high yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including esterification and amination. Key parameters include:

  • Temperature : Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction .
  • Solvent selection : Use polar aprotic solvents like dichloromethane or tetrahydrofuran to enhance reactivity .
  • Reagents : Employ tert-butyl chloride and aluminum chloride as catalysts for tert-butylation .
  • Purification : Column chromatography or recrystallization is recommended to isolate the product with >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify the presence of the tert-butyl group (δ ~1.3 ppm for 1^1H), aromatic protons (δ ~6.5–7.5 ppm), and ester carbonyl (δ ~170 ppm in 13^{13}C) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 235.32 g/mol) via high-resolution MS .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodology :

  • Light sensitivity : Expose the compound to UV light (254 nm) and compare degradation via HPLC .
  • Temperature stability : Perform accelerated aging studies at 40°C, 60°C, and 80°C over 1–4 weeks, analyzing purity changes .
  • Humidity control : Store samples in desiccators at 25°C/60% RH and monitor hydrolysis of the ester group using IR spectroscopy .

Advanced Research Questions

Q. How do reaction kinetics and substituent effects influence the synthesis and reactivity of this compound?

  • Methodology :

  • Kinetic studies : Use pseudo-first-order kinetics to measure rate constants for tert-butylation under varying temperatures. Substituent effects (e.g., electron-donating groups on the phenyl ring) can be quantified via Hammett plots .
  • Computational modeling : Apply density functional theory (DFT) to predict transition states and activation energies for key reaction steps .

Q. What strategies can resolve contradictions in stability data under varying environmental conditions (e.g., light, temperature)?

  • Methodology :

  • Controlled replication : Repeat stability assays using standardized protocols (e.g., ICH guidelines) to isolate variables like oxygen exposure .
  • Degradation product analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid) and correlate with storage conditions .
  • Statistical analysis : Apply ANOVA to assess significance of observed differences in degradation rates across studies .

Q. How does the chiral center in this compound affect its biological activity and interaction with enzymes?

  • Methodology :

  • Enantiomer separation : Use chiral HPLC or enzymatic resolution to isolate (R)- and (S)-isomers .
  • Biological assays : Compare IC50_{50} values in enzyme inhibition studies (e.g., serine proteases) to determine stereospecificity .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) to identify critical hydrogen bonds or steric clashes .

Q. What methodologies are recommended for analyzing the compound's role in enzyme inhibition studies?

  • Methodology :

  • Kinetic assays : Measure inhibition constants (KiK_i) using fluorogenic substrates and stopped-flow techniques .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
  • Site-directed mutagenesis : Modify enzyme active sites to assess the impact of specific residues on inhibitor binding .

Q. How can researchers address discrepancies in pharmacological data across studies using this compound?

  • Methodology :

  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., dose-response relationships) and outliers .
  • Cross-validation : Use orthogonal assays (e.g., cell-based vs. biochemical) to confirm activity .
  • Structural analogs : Compare results with derivatives (e.g., fluorinated or nitro-substituted analogs) to isolate structure-activity relationships .

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